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Cat. No.: B3025524 Get Quote

Abstract
This technical guide provides a comprehensive overview of the fundamental chemical

properties, synthesis, and applications of 2-(Dimethylamino)benzaldehyde (CAS 579-72-6).

This ortho-substituted aromatic aldehyde is a key intermediate in the synthesis of a variety of

organic compounds, including dyes and pharmaceuticals. This document is intended for

researchers, scientists, and drug development professionals, offering in-depth technical details,

field-proven insights, and validated experimental protocols.

Introduction
2-(Dimethylamino)benzaldehyde is an organic compound characterized by a benzaldehyde

ring substituted at the ortho-position with a dimethylamino group.[1] This substitution pattern

imparts unique reactivity and electronic properties to the molecule, distinguishing it from its

meta and para isomers. The presence of the electron-donating dimethylamino group in close

proximity to the electron-withdrawing aldehyde function creates a molecule with a rich and

diverse chemical profile. This guide will explore the core chemical and physical characteristics

of 2-(Dimethylamino)benzaldehyde, delve into its synthesis and reactivity, and discuss its

applications in various fields of chemical research and development.
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2-(Dimethylamino)benzaldehyde is typically a yellow to brown liquid under standard

conditions.[1][2] Its aromatic nature and the presence of the dimethylamino group give it a

distinct odor.[1] Due to its largely nonpolar aromatic structure, it exhibits limited solubility in

water but is soluble in common organic solvents such as ethanol, ether, chloroform, and

methanol.[1][3]

Property Value Reference(s)

CAS Number 579-72-6 [1]

Molecular Formula C₉H₁₁NO [1]

Molecular Weight 149.19 g/mol [2]

Physical State Liquid [2]

Appearance Yellow to brown liquid [1]

Boiling Point
115-120 °C (at 5 Torr) 244.7

°C (at 760 mmHg)
[3][4]

Melting Point Not Applicable [4]

Solubility

Soluble in ethanol, ether,

chloroform, methanol; limited

solubility in water.

[1][3]

Spectroscopic Characterization
The structural features of 2-(Dimethylamino)benzaldehyde can be elucidated through various

spectroscopic techniques. While experimental spectra for the ortho-isomer are not readily

available in public databases, predicted data and comparison with the well-characterized para-

isomer (4-(Dimethylamino)benzaldehyde) provide valuable insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of 2-(Dimethylamino)benzaldehyde is expected to

show distinct signals for the aldehyde proton, the aromatic protons, and the methyl protons

of the dimethylamino group. The aldehyde proton will appear as a singlet in the downfield

region, typically between δ 9.5 and 10.5 ppm. The aromatic protons will exhibit complex
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splitting patterns in the aromatic region (δ 6.5-8.0 ppm) due to their distinct chemical

environments. The six protons of the two methyl groups will likely appear as a singlet further

upfield. For comparison, the ¹H NMR spectrum of 4-(dimethylamino)benzaldehyde in CDCl₃

shows the aldehyde proton at δ 9.73 (s, 1H), aromatic protons at δ 7.73 (d, 2H) and δ 6.69

(d, 2H), and the dimethylamino protons at δ 3.08 (s, 6H).[5]

¹³C NMR: The carbon NMR spectrum will be characterized by a signal for the carbonyl

carbon of the aldehyde group in the highly deshielded region of the spectrum, anticipated

around 190-192 ppm.[4] The aromatic carbons will resonate in the δ 110-160 ppm range,

with the carbon attached to the nitrogen of the dimethylamino group being significantly

shielded. The carbons of the methyl groups will appear at a much higher field. For

comparison, the ¹³C NMR spectrum of 4-(dimethylamino)benzaldehyde in CDCl₃ displays

peaks at δ 190.4 (C=O), 154.4, 132.1, 125.3, 111.1 (aromatic carbons), and 40.2 (N-CH₃).[5]

Infrared (IR) Spectroscopy
The IR spectrum of 2-(Dimethylamino)benzaldehyde will exhibit characteristic absorption

bands corresponding to its functional groups. A strong, sharp peak is expected in the range of

1680-1700 cm⁻¹ due to the C=O stretching vibration of the aromatic aldehyde. Aromatic C-H

stretching vibrations will appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching of the

methyl groups will be observed just below 3000 cm⁻¹. The C-N stretching of the dimethylamino

group is expected in the 1360-1250 cm⁻¹ region. The aromatic C=C stretching vibrations will

give rise to several peaks in the 1400-1600 cm⁻¹ range.

Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of 2-(Dimethylamino)benzaldehyde in a solvent like methanol or

ethanol is expected to show strong absorption bands in the ultraviolet region. These

absorptions are due to π → π* transitions within the aromatic ring and the carbonyl group. The

presence of the electron-donating dimethylamino group in conjugation with the benzaldehyde

system typically results in a red shift (bathochromic shift) of the absorption maxima compared

to unsubstituted benzaldehyde. For the related para-isomer, a λmax at 320 nm in methanol has

been reported.[6]
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The synthesis of 2-(Dimethylamino)benzaldehyde with high regioselectivity can be

challenging due to the directing effects of the dimethylamino group, which strongly favors para-

substitution in electrophilic aromatic substitution reactions like the Vilsmeier-Haack or Duff

reactions. Therefore, a more targeted approach is required for the synthesis of the ortho-

isomer.

Synthesis via Ortho-Lithiation
A highly effective method for the synthesis of 2-(Dimethylamino)benzaldehyde is the directed

ortho-lithiation of N,N-dimethylaniline, followed by formylation with a suitable formylating agent

like N,N-dimethylformamide (DMF). The dimethylamino group acts as a powerful directing

group, facilitating the deprotonation of the adjacent ortho-proton by a strong organolithium

base.

N,N-Dimethylaniline

Ortho-lithiated intermediate
Deprotonation

n-BuLi / TMEDA
THF, -78 °C

Tetrahedral Intermediate
Nucleophilic Attack

DMF
-78 °C to rt 2-(Dimethylamino)benzaldehyde

Aqueous Workup

Elimination & Hydrolysis

Click to download full resolution via product page

Caption: Synthesis of 2-(Dimethylamino)benzaldehyde via ortho-lithiation.

Experimental Protocol: Synthesis of 2-(Dimethylamino)benzaldehyde via Ortho-Lithiation

This protocol is a representative procedure based on established methods for directed ortho-

lithiation.[7][8]

Materials:

N,N-Dimethylaniline

n-Butyllithium (n-BuLi) in hexanes
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N,N,N',N'-Tetramethylethylenediamine (TMEDA)

N,N-Dimethylformamide (DMF)

Anhydrous Tetrahydrofuran (THF)

Saturated aqueous ammonium chloride (NH₄Cl) solution

Diethyl ether or Ethyl acetate

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Argon or Nitrogen gas supply

Standard glassware for anhydrous reactions (oven-dried)

Procedure:

Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a

magnetic stir bar, a thermometer, a rubber septum, and a nitrogen or argon inlet.

Initial Solution: Under an inert atmosphere, add anhydrous THF to the flask, followed by

N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.2 equivalents). Cool the solution to -78 °C

using a dry ice/acetone bath.

Lithiation: Slowly add n-butyllithium (1.1 equivalents) to the stirred solution while maintaining

the temperature at -78 °C. After the addition is complete, add N,N-dimethylaniline (1.0

equivalent) dropwise. Stir the resulting mixture at -78 °C for 2-3 hours to ensure complete

lithiation.

Formylation: Add anhydrous N,N-dimethylformamide (DMF) (1.5 equivalents) dropwise to the

reaction mixture at -78 °C. The reaction is often exothermic, so slow addition is crucial to

maintain the temperature. After the addition, allow the reaction mixture to warm slowly to

room temperature and stir overnight.

Quenching and Extraction: Cool the reaction mixture in an ice bath and quench by the slow

addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a

separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).
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Washing and Drying: Combine the organic extracts and wash with water and then with brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

Purification: Filter off the drying agent and concentrate the organic solution under reduced

pressure. The crude product can be purified by vacuum distillation or column

chromatography on silica gel to afford pure 2-(Dimethylamino)benzaldehyde.

Chemical Reactivity
The juxtaposition of the electron-donating dimethylamino group and the electron-withdrawing

aldehyde group governs the reactivity of 2-(Dimethylamino)benzaldehyde.

Aldehyde Reactions: The aldehyde group undergoes typical reactions such as oxidation to a

carboxylic acid, reduction to an alcohol, and nucleophilic addition reactions (e.g., Grignard

reactions, Wittig reaction). It can also participate in condensation reactions with amines and

active methylene compounds to form Schiff bases and other derivatives, respectively.

Aromatic Ring Reactions: The aromatic ring is activated towards electrophilic substitution by

the strongly electron-donating dimethylamino group. However, steric hindrance from the

ortho-substituents can influence the regioselectivity of these reactions.

Applications
2-(Dimethylamino)benzaldehyde serves as a valuable building block in organic synthesis,

particularly in the pharmaceutical and dye industries.

Pharmaceutical Synthesis: The 2-(dimethylamino)benzaldehyde scaffold is found in

various biologically active molecules. Its derivatives have been investigated for their potential

as enzyme inhibitors and other therapeutic agents. For instance, it has been described as a

derivative of stilbene that can inhibit the activity of tyrosine phosphatase.[9]

Dye and Pigment Industry: As a derivative of benzaldehyde with an auxochromic

dimethylamino group, it is a precursor for the synthesis of various dyes and pigments.

Condensation reactions with other aromatic compounds can lead to the formation of highly

conjugated systems with intense colors.
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Analytical Chemistry: While its para-isomer is famously used in Ehrlich's reagent for the

detection of indoles, the unique electronic and steric properties of 2-
(Dimethylamino)benzaldehyde could potentially be exploited for the development of novel

chromogenic or fluorogenic probes for specific analytes.

Safety and Handling
2-(Dimethylamino)benzaldehyde should be handled with appropriate safety precautions in a

well-ventilated fume hood. It is harmful if swallowed.[2] Personal protective equipment,

including safety goggles, gloves, and a lab coat, should be worn at all times.

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible substances

such as strong oxidizing agents. It should be stored under an inert atmosphere.[2]

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion
2-(Dimethylamino)benzaldehyde is a versatile chemical intermediate with a rich and nuanced

reactivity profile. Its synthesis, particularly via directed ortho-lithiation, provides a reliable route

to this valuable ortho-substituted benzaldehyde. A thorough understanding of its

physicochemical properties, spectroscopic characteristics, and reactivity is essential for its

effective utilization in the design and synthesis of novel molecules for applications in drug

discovery, materials science, and beyond. This guide serves as a foundational resource for

scientists and researchers working with this important compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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